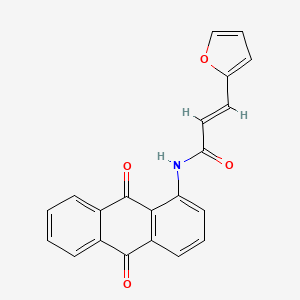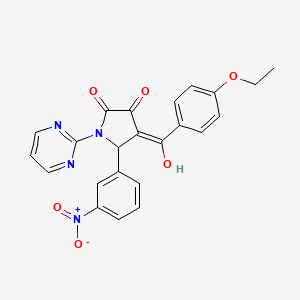![molecular formula C18H27Cl2NO2S B5275700 Ethyl 1-[4-(4-chlorophenyl)sulfanylbutyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5275700.png)
Ethyl 1-[4-(4-chlorophenyl)sulfanylbutyl]piperidine-4-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[4-(4-chlorophenyl)sulfanylbutyl]piperidine-4-carboxylate;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a chlorophenyl group, and a sulfanylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[4-(4-chlorophenyl)sulfanylbutyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 4-mercaptobutanol to form 4-(4-chlorophenyl)sulfanylbutanol. This intermediate is then reacted with piperidine-4-carboxylic acid ethyl ester under basic conditions to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-(4-chlorophenyl)sulfanylbutyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dechlorinated phenyl derivatives.
Substitution Products: Piperidine derivatives with various substituents.
Scientific Research Applications
Ethyl 1-[4-(4-chlorophenyl)sulfanylbutyl]piperidine-4-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[4-(4-chlorophenyl)sulfanylbutyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-[4-(4-chlorophenyl)sulfanylbutyl]piperidine-4-carboxylate
- Ethyl 1-[4-(4-chlorophenyl)sulfanylbutyl]piperidine-4-carboxylate;hydrobromide
Uniqueness
Ethyl 1-[4-(4-chlorophenyl)sulfanylbutyl]piperidine-4-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its free base or other salt forms.
Properties
IUPAC Name |
ethyl 1-[4-(4-chlorophenyl)sulfanylbutyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO2S.ClH/c1-2-22-18(21)15-9-12-20(13-10-15)11-3-4-14-23-17-7-5-16(19)6-8-17;/h5-8,15H,2-4,9-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCYCUTWOSMJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCCSC2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B5275617.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5275621.png)
![N~1~-[4-({[4-(3,4-DIMETHOXYSTYRYL)-2-PYRIMIDINYL]AMINO}SULFONYL)PHENYL]BENZAMIDE](/img/structure/B5275623.png)
![1-(4-Methoxyphenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea](/img/structure/B5275625.png)
![N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5275627.png)

![4-{3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}morpholine](/img/structure/B5275636.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]cyclopentanecarboxamide](/img/structure/B5275645.png)

![4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5275668.png)

![N-{4-chloro-3-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}acetamide](/img/structure/B5275682.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(2-methyl-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5275686.png)
![1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL [3-(TRIFLUOROMETHYL)BENZYL] SULFIDE](/img/structure/B5275698.png)
